Rimorphin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dynorphin B hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehung von Opioidpeptiden und ihre Wechselwirkungen mit Opioidrezeptoren zu untersuchen.

Biologie: Dynorphin B ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Schmerzmodulation, die Stressantwort und die Appetitregulierung.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen in der Schmerztherapie, der Suchtbehandlung und bei affektiven Störungen untersucht.

Wirkmechanismus

Dynorphin B übt seine Wirkungen hauptsächlich über den Kappa-Opioidrezeptor aus, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung an den Rezeptor aktiviert Dynorphin B intrazelluläre Signalwege, was zur Hemmung der Adenylatcyclase, zur Reduktion des zyklischen Adenosinmonophosphatspiegels und zur Modulation von Ionenkanälen führt . Dies führt zur Hemmung der Neurotransmitterfreisetzung und zur Modulation der Schmerzempfindung .

Wirkmechanismus

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary targets are the kappa-opioid receptors (KOR) . These receptors are widely distributed in the central and peripheral nervous systems and play a crucial role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Mode of Action

This compound interacts with its targets, the kappa-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them. The activation of KOR by this compound has been found to be critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

This compound is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . This process involves various non-selective proteases, including cathepsin L, prohormone convertases 1, 2, and 3, and carboxypeptidase E . The activation of KOR by this compound can result in the production of antinociception .

Result of Action

The activation of KOR by this compound can lead to various effects at the molecular and cellular level. It has been implicated in the pathogenesis and pathophysiology of several psychiatric disorders . It plays a key role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, substances like the cannabinoid CP55,940 and △9-tetrahydrocannabinol (△9-THC) can induce the release of this compound . This suggests that the presence of certain substances in the environment can influence the release and action of this compound.

Biochemische Analyse

Biochemical Properties

Rimorphin interacts with various enzymes and proteins, primarily through the κ-opioid receptor . In an alanine scan of the non-glycine residues of this compound, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It also has a key role in the pathogenesis and pathophysiology of several psychiatric disorders .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the κ-opioid receptor, a G-protein-coupled receptor . It acts as a full agonist of the κ-opioid receptor, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to the opioid system. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, likely involving specific transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Dynorphin B wird durch die proteolytische Spaltung von Leumorphin synthetisiert, das aus Preproenkephalin B (Prodynorphin) gewonnen wird . Die Synthese umfasst enzymatische Prozesse, bei denen spezifische Enzyme die Vorläuferproteine spalten, um das aktive Peptid zu erzeugen. Industrielle Produktionsmethoden verwenden typischerweise rekombinante DNA-Technologie, bei der das Gen, das für Preproenkephalin B kodiert, in Bakterien- oder Hefezellen eingebracht wird, die dann das Peptid durch Fermentationsprozesse produzieren .

Analyse Chemischer Reaktionen

Dynorphin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den Methioninresten auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.

Substitution: Aminosäurereste in Dynorphin B können durch andere Aminosäuren substituiert werden, um die Struktur-Aktivitäts-Beziehung zu untersuchen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen Aminosäureresten ab.

Vergleich Mit ähnlichen Verbindungen

Dynorphin B ähnelt anderen Opioidpeptiden wie Dynorphin A und Alpha-Neoendorphin. Es hat eine einzigartige C-terminale Sequenz, die es von Dynorphin A unterscheidet . Zu den ähnlichen Verbindungen gehören:

Dynorphin A: Teilt die gleiche N-terminale Sequenz, hat aber eine andere C-terminale Sequenz.

Alpha-Neoendorphin: Ein weiteres Opioidpeptid mit einer anderen Aminosäuresequenz, aber ähnlichen physiologischen Wirkungen.

Eigenschaften

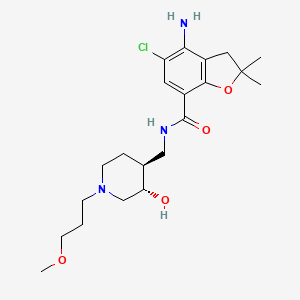

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H115N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83335-41-5 | |

| Record name | Rimorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dynorphin B primarily acts as an agonist at κ-opioid receptors (κORs) [, , , , ]. It binds to these receptors with high affinity and triggers downstream signaling cascades, primarily through G protein-coupled pathways [, , , , ]. This activation leads to various effects, including:

- Analgesia: Dynorphin B, through its action on spinal κORs, induces antinociceptive effects [].

- Modulation of Neurotransmitter Release: It inhibits the release of dopamine in the basal ganglia [, ] and substance P from sensory neurons [].

- Regulation of DNA Synthesis: Dynorphin B influences DNA synthesis in brain cells, with varying effects depending on the developmental stage [].

- Cardiogenesis: It plays a role in cardiac differentiation, potentially by stimulating the transcription of cardiogenic genes like GATA-4 and Nkx-2.5 through interactions with nuclear κORs and protein kinase C (PKC) signaling [, , , , ].

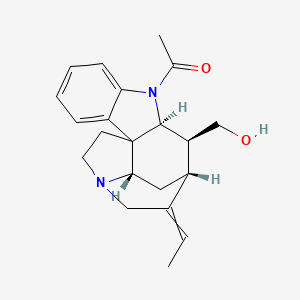

ANone: Dynorphin B, also known as Rimorphin, is a tridecapeptide with the following structural characteristics:

ANone: Dynorphin B itself does not possess catalytic properties. It is a neuropeptide, meaning it functions as a signaling molecule within the nervous system and does not act as an enzyme.

A: Computational studies have been conducted on Dynorphin B to understand its structure and interactions []. These studies likely involve:

ANone: The structure of Dynorphin B significantly impacts its activity, potency, and selectivity:

- N-Terminal Importance: The N-terminal tyrosine residue and the first five amino acids (Tyr-Gly-Gly-Phe-Leu), which constitute the Leu-enkephalin sequence, are crucial for its opioid activity [, , ].

- C-Terminal Modifications: Modifications to the C-terminus can influence its binding affinity and selectivity for different κOR subtypes [, ].

- Analog Development: Researchers have synthesized various Dynorphin B analogs with altered amino acid sequences to explore their structure-activity relationships [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.